molecular formula C13H15BClNO2S B1457915 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine CAS No. 2096995-03-6

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

Cat. No. B1457915
M. Wt: 295.6 g/mol
InChI Key: KEWYEKWUURYLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine, also known as 4-Chloro-2-TMP, is an organic compound with a wide range of applications in scientific research. It is a member of the thienopyridine family and is a white crystalline solid with a molecular weight of 330.8 g/mol. 4-Chloro-2-TMP is a versatile compound that has been used in various research fields, such as medicinal chemistry, biochemistry, and organic synthesis.

Scientific Research Applications

  • Borylation at the benzylic C-H bond of alkylbenzenes

    • Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: The process involves the use of a palladium catalyst .
    • Results: The result is the formation of pinacol benzyl boronate .
  • Hydroboration of alkyl or aryl alkynes and alkenes

    • Application: This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The process involves the use of transition metal catalysts .
    • Results: The specific results or outcomes are not mentioned .
  • Phosphitylation of alcohols and heteroatomic nucleophiles

    • Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Method: The process involves the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Results: The result is the formation of useful glycosyl donors and ligands .
  • Coupling with aryl iodides

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method: The process involves the use of a copper catalyst .
    • Results: The result is the formation of aryl boronates .
  • Asymmetric hydroboration of 1,3-enynes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method: The process involves the use of 1,3-enynes .
    • Results: The result is the formation of chiral allenyl boronates .
  • Phosphitylation of alcohols and heteroatomic nucleophiles

    • Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Method: The process involves the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Results: The result is the formation of useful glycosyl donors and ligands .
  • Borylation at the benzylic C-H bond of alkylbenzenes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: The process involves the use of a palladium catalyst .
    • Results: The result is the formation of pinacol benzyl boronate .
  • Hydroboration of alkyl or aryl alkynes and alkenes

    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The process involves the use of transition metal catalysts .
    • Results: The specific results or outcomes are not mentioned .
  • Phosphitylation of alcohols and heteroatomic nucleophiles

    • Application: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, can be used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
    • Method: The process involves the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Results: The result is the formation of useful glycosyl donors and ligands .

properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-16-11(8)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYEKWUURYLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

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